

# MK-181 in Combination Cancer Therapies: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |  |
|----------------------|---------|-----------|--|
| Compound Name:       | MK181   |           |  |
| Cat. No.:            | B138951 | Get Quote |  |

Cambridge, MA – This guide provides a comprehensive analysis of the performance of MK-181 (also known as SRK-181 or linavonkibart), a selective inhibitor of latent transforming growth factor-beta 1 (TGF $\beta$ 1), in combination with other cancer therapies. The information is intended for researchers, scientists, and drug development professionals, offering a detailed look at the available clinical data, mechanism of action, and relevant experimental protocols.

Currently, the clinical development of MK-181 in combination therapies is predominantly focused on its synergistic effects with immune checkpoint inhibitors, specifically anti-PD-1/PD-L1 antibodies. Preclinical and clinical data strongly suggest that MK-181 can overcome primary resistance to these immunotherapies. As of the latest available data, there is a lack of published preclinical or clinical studies investigating the combination of MK-181 with traditional chemotherapy or other targeted therapies. This guide will therefore focus on the well-documented combination of MK-181 with the anti-PD-1 antibody pembrolizumab.

## Mechanism of Action: Overcoming Immunotherapy Resistance

MK-181 is a fully human IgG4 monoclonal antibody that selectively targets and inhibits the activation of latent TGF $\beta$ 1.[1][2] TGF $\beta$ 1 is a key cytokine that promotes an immunosuppressive tumor microenvironment, thereby hindering the efficacy of anti-PD-1/PD-L1 therapies.[1][2] By neutralizing TGF $\beta$ 1, MK-181 is believed to "reprogram" the tumor microenvironment, making it more susceptible to immune attack.



The proposed mechanism involves several key steps:

- Inhibition of TGFβ1 Activation: MK-181 binds to the latent form of TGFβ1, preventing its conversion to the active, immunosuppressive form.[1][2]
- Enhanced T-Cell Infiltration: By reducing the immunosuppressive signals from TGFβ1, MK-181 facilitates the infiltration of cytotoxic CD8+ T-cells into the tumor.[1][3]
- Modulation of Myeloid Cells: The combination therapy has been shown to decrease the levels of circulating myeloid-derived suppressor cells (MDSCs), which are known to dampen anti-tumor immune responses.[1]
- Creation of a Pro-inflammatory Microenvironment: The overall effect is a shift from an immunosuppressive to a pro-inflammatory tumor microenvironment, which is more conducive to the anti-tumor activity of checkpoint inhibitors.[1]

This synergistic action aims to convert tumors that are resistant to anti-PD-1/PD-L1 therapy into responsive ones.

#### **Clinical Performance: The DRAGON Trial**

The primary source of clinical data for MK-181 in combination therapy is the Phase 1 DRAGON trial (NCT04291079).[1][2] This open-label study is evaluating the safety and efficacy of MK-181, both as a monotherapy and in combination with pembrolizumab, in patients with locally advanced or metastatic solid tumors that are resistant to prior anti-PD-1/PD-L1 therapy.[1][2]

### **Efficacy in Combination with Pembrolizumab**

The following table summarizes the objective response rates (ORR) observed in the expansion part (Part B) of the DRAGON trial, where patients received MK-181 in combination with pembrolizumab. The data is presented for various tumor types as of the January 12, 2024 data cutoff.



| Tumor Type                                    | Number of Efficacy<br>Evaluable Patients | Objective Response Rate (ORR) |
|-----------------------------------------------|------------------------------------------|-------------------------------|
| Clear Cell Renal Cell<br>Carcinoma (ccRCC)    | 30                                       | 20%                           |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | 6                                        | 33.3%                         |
| Melanoma (MEL)                                | 10                                       | 20%                           |
| Urothelial Carcinoma (UC)                     | 11                                       | 9.1%                          |
| Non-Small Cell Lung Cancer (NSCLC)            | 11                                       | 0%                            |

Data sourced from the Phase 1 DRAGON study updated results.[1][2]

In an earlier data cut-off (August 29, 2023) focusing on a heavily pretreated clear cell renal cell carcinoma (ccRCC) population, the combination of SRK-181 and pembrolizumab demonstrated a confirmed partial response in 6 out of 28 evaluable patients, with tumor reductions ranging from 33% to 93%.[4] Ten patients achieved stable disease, resulting in a disease control rate of 57% and an objective response rate (ORR) of 21.4%.[4]

#### Safety and Tolerability

The combination of MK-181 with pembrolizumab has been generally well-tolerated in the DRAGON trial.[1][2] The recommended dose for MK-181 in the combination setting is 1500mg administered every three weeks.[1][2]

The most common treatment-related adverse events (TRAEs) of any grade (≥10%) were:

- Rash (23.6%)[1]
- Pruritus (20.8%)[1]
- Fatigue (19.4%)[1]
- Diarrhea (12.5%)[1]



Grade 3 TRAEs (≥5%) primarily consisted of rash (8.3%).[1] Only one Grade 4 TRAE (dermatitis exfoliative generalised) was reported, and there were no Grade 5 (fatal) TRAEs.[1] No dose-limiting toxicities were observed.[4]

## **Experimental Protocols**Preclinical Studies

Detailed, step-by-step protocols for the preclinical evaluation of MK-181 combinations are not publicly available. However, published research indicates that the preclinical assessments involved the use of a murine surrogate of SRK-181 (SRK-181-mlgG1) in syngeneic mouse tumor models that are resistant to anti-PD-1 therapy.[5][6] These models included bladder, melanoma, and breast cancers.[6] The studies aimed to evaluate the ability of SRK-181-mlgG1 in combination with an anti-PD-1 antibody to inhibit tumor growth and improve survival.[5][6] Key endpoints likely included tumor volume measurements, survival analysis, and immunophenotyping of the tumor microenvironment to assess changes in immune cell populations.

#### **DRAGON Clinical Trial (NCT04291079)**

The DRAGON trial is a multi-center, open-label, Phase 1 study with dose escalation and dose expansion phases.[1][2]

- Part A (Dose Escalation): This part of the study was designed to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) of MK-181 as both a monotherapy and in combination with an anti-PD-(L)1 agent.[6]
- Part B (Dose Expansion): In this phase, patients with specific types of solid tumors who have shown primary resistance to prior anti-PD-1/PD-L1 therapy are enrolled into different cohorts.
   [1][2] Patients receive MK-181 at the RP2D in combination with pembrolizumab.[1][2]
- Key Inclusion Criteria: Patients enrolled in the combination cohorts must have locally advanced or metastatic solid tumors and have had a best response of stable disease or progressive disease to prior anti-PD-(L)1 monotherapy.[1][2]
- Endpoints: The primary endpoints are safety and tolerability.[4] Secondary endpoints include efficacy measures such as Objective Response Rate (ORR), Duration of Response (DoR),



and Progression-Free Survival (PFS), assessed according to RECIST 1.1 criteria.[1][2] Pharmacokinetic and pharmacodynamic (biomarker) analyses are also conducted.[1]

### **Visualizing the Pathway and Workflow**

To further elucidate the mechanisms and experimental design, the following diagrams are provided.



Click to download full resolution via product page

Caption: Synergistic mechanism of MK-181 and anti-PD-1 therapy.





Click to download full resolution via product page

Caption: High-level workflow of the DRAGON Phase 1 clinical trial.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Phase 1 study (DRAGON) of SRK-181 (linavonkibart), a latent TGFβ1 inhibitor, combined with pembrolizumab in patients with anti-PD1 resistant advanced solid tumors: Updated results of expansion part. ASCO [asco.org]
- 2. ascopubs.org [ascopubs.org]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. targetedonc.com [targetedonc.com]
- 5. Nonclinical Development of SRK-181: An Anti-Latent TGFβ1 Monoclonal Antibody for the Treatment of Locally Advanced or Metastatic Solid Tumors PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- To cite this document: BenchChem. [MK-181 in Combination Cancer Therapies: A
   Comparative Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b138951#mk181-s-performance-in-combination-with other-cancer-therapies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com